N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Imidazole ring formation: The imidazole ring is introduced via a condensation reaction with appropriate reagents.
Linking the pyrazine and imidazole rings: This step involves the formation of a bond between the two heterocyclic rings, often through a nucleophilic substitution reaction.
Introduction of the o-tolyloxy group: The final step involves the attachment of the o-tolyloxy group to the acetamide moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyloxy group instead of an ortho-tolyloxy group.
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-4-2-3-5-16(14)25-13-17(24)21-8-10-23-11-9-22-18(23)15-12-19-6-7-20-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAAHWHPMLXZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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